7-methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-7H-purine

Kinase inhibition TRK Purine scaffold

7-methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-7H-purine (CAS 2549041-50-9) is a synthetic purine derivative, often classified as a kinase inhibitor scaffold. Its structure features a 7-methylpurine core linked via a piperazine spacer to a 6-(trifluoromethyl)pyrimidin-4-yl moiety.

Molecular Formula C15H15F3N8
Molecular Weight 364.33 g/mol
CAS No. 2549041-50-9
Cat. No. B6452878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-7H-purine
CAS2549041-50-9
Molecular FormulaC15H15F3N8
Molecular Weight364.33 g/mol
Structural Identifiers
SMILESCN1C=NC2=C1C(=NC=N2)N3CCN(CC3)C4=NC=NC(=C4)C(F)(F)F
InChIInChI=1S/C15H15F3N8/c1-24-9-23-13-12(24)14(22-8-21-13)26-4-2-25(3-5-26)11-6-10(15(16,17)18)19-7-20-11/h6-9H,2-5H2,1H3
InChIKeyOCWMYSHZPFWDAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-7H-purine: Procurement-Relevant Structural and Pharmacological Baseline


7-methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-7H-purine (CAS 2549041-50-9) is a synthetic purine derivative, often classified as a kinase inhibitor scaffold. Its structure features a 7-methylpurine core linked via a piperazine spacer to a 6-(trifluoromethyl)pyrimidin-4-yl moiety [1]. The trifluoromethyl group is intended to enhance metabolic stability and lipophilicity, while the piperazine linker may modulate solubility and binding interactions [1]. Directly comparable peer-reviewed quantitative differentiation data for this compound are currently absent from the open literature.

Why Generic Substitution is Not Advisable for 7-methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-7H-purine


Purine-piperazine-pyrimidine conjugates of this class are highly sensitive to minor structural modifications. For example, shifting the trifluoromethyl group from the 6-position to the 4-position of the pyrimidine, or adding a methyl substituent at the 2-position, can substantially alter target selectivity, metabolic stability, and solubility profiles [1]. Without head-to-head comparative enzymology or cellular pharmacology data for the exact compound, it cannot be assumed that any close analog will replicate its activity; generic substitution therefore carries a high risk of divergent pharmacological outcomes [1].

Quantitative Differentiation Evidence for 7-methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-7H-purine


Insufficient Quantitative Comparative Data for Differentiation

No quantitative head-to-head or cross-study comparable data (e.g., IC₅₀, Kd, selectivity profiles, metabolic stability) were identified in the open scientific or patent literature for 7-methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-7H-purine versus close analogs. Patent WO2020135203 suggests this compound class may act as a TRK kinase inhibitor, but no specific activity values are publicly reported for this compound [1]. Without such data, objective differentiation from analogs such as 7-methyl-6-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-7H-purine (CAS 2549041-46-3) cannot be made.

Kinase inhibition TRK Purine scaffold

Evidence-Based Application Scenarios for 7-methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-7H-purine Procurement


Exploratory TRK Kinase Inhibitor Screening

The compound may be useful in preliminary TRK kinase inhibition assays, based on patent disclosures suggesting this chemotype possesses TRK inhibitory activity [1]. However, the absence of public potency data means users must independently validate activity and selectivity before any advanced profiling.

Structure-Activity Relationship (SAR) Probe for Purine-Piperazine-Pyrimidine Series

The specific substitution pattern (7-methyl on purine, 6-trifluoromethyl on pyrimidine) can serve as a SAR probe when directly compared to analogs such as the 2-methyl-pyrimidine variant. Controlled side-by-side experiments would be necessary to quantify the contribution of the 6-CF₃ group to potency, selectivity, and ADME properties.

Negative Control or Selectivity Counter-Screen

If in-house profiling reveals that the compound is inactive against a desired target, it may serve as a useful negative control or selectivity counter-screen tool to validate on-target effects of more potent analogs within the same chemical series.

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